5-Methoxyquinolin-1-ium-1-olate
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Overview
Description
5-Methoxy-1-oxidoquinolin-1-ium is a type of quinoline derivative . It is also known as 6-Methoxyquinoline 1-oxide and has the chemical formula C10H9NO2 . It belongs to the class of industrial chemicals .
Synthesis Analysis
The synthesis of 5-Methoxy-1-oxidoquinolin-1-ium or similar compounds involves various methods. One approach involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst .Scientific Research Applications
Nonlinear Optical Properties
The nonlinear optical properties of derivatives of quinolinium salts, including 1-(carboxymethyl)-8-hydroxyquinolin-1-ium chloride and 1-(carboxymethyl)quinolin-1-ium chloride salts, have been investigated using Z-scan techniques. These materials have shown promise for future optical device applications due to their significant nonlinear optical absorption coefficient and refractive index, influenced by functional groups such as OH in the molecule structure (Zidan, Arfan, & Allahham, 2016) Zidan et al., 2016.
Fluorescent Labeling and Biomedical Analysis
6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, is recognized as a stable fluorophore displaying strong fluorescence across a wide pH range. Its robustness and stability under various conditions make it an excellent candidate for biomedical analysis, including fluorescent labeling for the detection of specific compounds (Hirano et al., 2004) Hirano et al., 2004.
Synthetic Methods and Molecular Interactions
In the realm of synthetic chemistry and molecular interactions, various studies have explored the synthesis, structure, and biological properties of compounds related to 5-Methoxy-1-oxidoquinolin-1-ium. For instance, research has been conducted on the synthesis and crystal structure of palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones. These studies often delve into the interaction of these complexes with DNA and proteins, revealing potential applications in fields such as cancer treatment and pharmacology (Ramachandran et al., 2012) Ramachandran et al., 2012.
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Methoxyquinoline 1-oxide is the Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes .
Mode of Action
5-Methoxyquinoline 1-oxide interacts with EZH2, inhibiting its function. This interaction results in a decrease in the global H3K27me3 level in cells . The compound has been found to display an IC50 value of 1.2 μM against EZH2 .
Biochemical Pathways
The inhibition of ezh2 can affect various cellular processes, as ezh2 is involved in the methylation of histone h3, a process crucial for gene expression regulation .
Pharmacokinetics
The compound’s interaction with ezh2 and its subsequent effects on cellular processes suggest that it is able to penetrate cellular membranes and exert its effects intracellularly .
Result of Action
The inhibition of EZH2 by 5-Methoxyquinoline 1-oxide leads to a decrease in the global H3K27me3 level in cells . This can result in the derepression of genes that were previously silenced by EZH2, potentially leading to various cellular effects. The compound also shows good anti-viability activities against two tumor cell lines .
Action Environment
Like other quinoline derivatives, it may be influenced by factors such as ph, temperature, and the presence of other compounds .
Properties
IUPAC Name |
5-methoxy-1-oxidoquinolin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-6-2-5-9-8(10)4-3-7-11(9)12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUCNALOFASLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=[N+]2[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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